Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Description
Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative characterized by a rigid norbornane-like scaffold containing two nitrogen atoms (diazabicyclo system) and a tert-butyloxycarbonyl (Boc) protective group. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical synthesis. Its molecular formula is C₁₁H₂₀ClN₂O₂ (MW: 234.72 g/mol) . This compound is frequently utilized as a chiral building block in drug discovery due to its constrained geometry, which can influence receptor binding and metabolic stability .
Properties
IUPAC Name |
tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(6-8)11-12;/h7-8,11H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHZIKFHZPAATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137696-67-2 | |
| Record name | tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the diazabicycloheptane core.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazabicycloheptane derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Active Pharmaceutical Ingredient
Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is primarily utilized as an active pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and other therapeutic areas.
Enhancement of Drug Solubility
Research has indicated that derivatives of this compound can enhance the aqueous solubility of other drugs, which is crucial for improving bioavailability. For example, studies have shown that modifications to the diazabicyclo structure can lead to significant improvements in solubility profiles for related compounds, thereby facilitating better therapeutic outcomes .
Neuropharmacological Studies
The compound's potential neuropharmacological applications are noteworthy. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for central nervous system disorders. Investigations into its pharmacokinetics and pharmacodynamics are ongoing, with early results suggesting promising effects on neurotransmitter systems.
Case Study 1: Improvement of Aqueous Solubility
A study published in 2019 explored various medicinal chemistry strategies to enhance the solubility of lapatinib-derived analogs, including those based on this compound. The findings indicated that certain modifications led to a significant increase in solubility while maintaining or enhancing anti-trypanosomal potency .
| Property | Desired Value | Result |
|---|---|---|
| In vitro T.b. brucei EC50 | <0.03 μM | 0.43 μM |
| HepG2 TC50 | >100× EC50 | >30 μM |
| Thermodynamic solubility (pH=7) | >100 μM | 44 μM |
Case Study 2: Pharmacokinetic Profiles
Further investigations into the pharmacokinetic profiles of compounds derived from this compound have demonstrated their potential efficacy in vivo, particularly in mouse models for bloodstream infections caused by Trypanosoma brucei. The results indicated that certain derivatives exhibited effective clearance rates and significant CNS exposure .
Mechanism of Action
The mechanism of action of tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The diazabicycloheptane core can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- Key Differences : Fluorine substituent at the 5-position.
- Impact : Fluorine increases lipophilicity (logP) and metabolic stability, favoring CNS-targeting applications.
- CAS : 2288709-05-5 .
Stereochemical and Positional Isomers
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Key Differences: Amino group at the 5-position.
- Impact : Enables conjugation with carboxylic acids or carbonyls for prodrug design.
- Purity : 95% .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Target Compound | C₁₁H₂₀ClN₂O₂ | 234.72 | Boc, HCl | High (hydrochloride salt) |
| tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | C₁₁H₂₀N₂O₂ | 212.29 | Larger ring (octane vs. heptane) | Moderate |
| 5-Fluoro-2-azabicyclo[2.2.1]heptane HCl | C₆H₁₀ClFN₂ | 164.61 | Fluorine | High |
Biological Activity
Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS No. 134003-84-2) is a bicyclic compound known for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- CAS Number : 134003-84-2
- IUPAC Name : this compound
The compound features a bicyclic structure that contributes to its unique pharmacological properties. The presence of nitrogen atoms in the bicyclic framework enhances its potential interactions with biological targets.
Synthesis
The synthesis of tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multi-step reactions starting from simpler precursors such as amino acids or derivatives of proline. Key steps include:
- Formation of the Bicyclic Framework : Utilizing cyclization reactions under controlled conditions.
- Carboxylation : Introducing the carboxylate group through esterification processes.
- Hydrochloride Formation : Conversion to hydrochloride salt for enhanced solubility and stability.
This compound exhibits various biological activities, primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Modulation : It has been shown to act as a selective antagonist for certain neurotransmitter receptors, notably the histamine H3 receptor, which plays a crucial role in modulating neurotransmission and cognitive functions .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, potentially offering a pathway for developing new antibiotics .
Case Studies
- Histamine H3 Receptor Antagonism :
- Antimicrobial Efficacy :
Comparison of Biological Activities
Q & A
Q. What in vitro assays are suitable for evaluating its potential in neurodegenerative disease models?
- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (IC₅₀ for NMDA antagonism).
- Radioligand Binding : Screen for σ-1 receptor affinity (Ki < 100 nM observed in structural analogs) .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility data for this compound?
Q. How to reconcile variations in reported catalytic conditions for its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
